Cas no 1029104-45-7 (3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid)

3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 3-naphthalen-1-yl-1h-pyrazole-5-carboxylic Acid
- 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid
- F1967-0146
- 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid
- AC1MCKIH
- CTK7J0816
- MolPort-007-981-684
- 3-naphthylpyrazole-5-carboxylic acid
- BBL007230
- SBB080969
- STL141065
- 5-Naphthalen-1-yl-1H-pyrazole-3-carboxylic acid
- 3-(1-Naphthyl)-1{H}-pyrazole-5-carboxylic acid
- 5-(naphthalen-1-yl)-1H-pyrazole-3-carboxylic acid
- BS-9832
- AKOS005254253
- 5-Naphthalen-1-yl-1H-pyrazole-3-carboxylic acid, AldrichCPR
- 3-(1-naphthyl)-1H-pyrazole-5-carboxylic acid
- 1029104-45-7
- DTXSID70378102
- AKOS000275867
- EN300-236314
- MFCD05170119
- DB-058883
-
- MDL: MFCD05170119
- インチ: InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18)
- InChIKey: SVTCQQLUAZIZIW-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)O
計算された属性
- 精确分子量: 238.074228g/mol
- 同位素质量: 238.074228g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 18
- 回転可能化学結合数: 2
- 複雑さ: 321
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3
- トポロジー分子極性表面積: 66Ų
- 分子量: 238.24g/mol
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Apollo Scientific | OR01767-1g |
5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid |
1029104-45-7 | 1g |
£452.00 | 2023-09-01 | ||
Life Chemicals | F1967-0146-0.5g |
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |
1029104-45-7 | 95%+ | 0.5g |
$150.0 | 2023-09-06 | |
Life Chemicals | F1967-0146-1g |
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |
1029104-45-7 | 95%+ | 1g |
$246.0 | 2023-09-06 | |
TRC | B529968-250mg |
3-(1-Naphthyl)-1{H}-pyrazole-5-carboxylic Acid |
1029104-45-7 | 250mg |
$ 295.00 | 2022-06-07 | ||
abcr | AB233849-1 g |
5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid |
1029104-45-7 | 1g |
€467.00 | 2023-04-27 | ||
abcr | AB233849-25g |
5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid; . |
1029104-45-7 | 25g |
€1361.60 | 2025-02-21 | ||
A2B Chem LLC | AE13296-20mg |
5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |
1029104-45-7 | 95 | 20mg |
$205.00 | 2024-01-05 | |
A2B Chem LLC | AE13296-50mg |
5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |
1029104-45-7 | 95 | 50mg |
$252.00 | 2024-01-05 | |
A2B Chem LLC | AE13296-10mg |
5-NAPHTHALEN-1-YL-1H-PYRAZOLE-3-CARBOXYLIC ACID |
1029104-45-7 | 95 | 10mg |
$182.00 | 2024-01-05 | |
Life Chemicals | F1967-0146-0.25g |
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid |
1029104-45-7 | 95%+ | 0.25g |
$90.0 | 2023-09-06 |
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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5. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acidに関する追加情報
Professional Introduction to 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic Acid (CAS No. 1029104-45-7)
3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1029104-45-7, has garnered considerable attention due to its potential applications in drug discovery and molecular research. The integration of a naphthalene moiety with a pyrazole core creates a versatile scaffold that exhibits promising biological activities, making it a valuable candidate for further investigation.
The structural composition of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid encompasses a fused aromatic system, which is known for its stability and reactivity. The presence of the pyrazole ring introduces a heterocyclic framework that is highly conducive to interactions with biological targets. This dual functionality has positioned the compound as a key intermediate in the synthesis of various pharmacologically active molecules. The carboxylic acid group at the 5-position further enhances its utility, allowing for modifications that can fine-tune its biological profile.
In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging applications in medicinal chemistry. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of a naphthalene group into the pyrazole framework in 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid not only enhances its structural complexity but also imparts additional biological activities. This has led to its exploration as a potential lead compound in the development of novel therapeutic agents.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The carboxylic acid functionality can be readily transformed into esters, amides, or other derivatives, which can be further explored for their pharmacological effects. Additionally, the naphthalene ring provides multiple sites for functionalization, allowing chemists to tailor the molecule to specific biological targets. These attributes make 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid an attractive scaffold for structure-based drug design.
The latest advancements in computational chemistry have further enhanced the understanding of how 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid interacts with biological systems. Molecular docking studies have revealed that this compound can effectively bind to various protein targets, including enzymes and receptors involved in critical cellular pathways. These findings have provided valuable insights into its potential therapeutic applications and have guided the design of more potent analogs.
In vitro studies have demonstrated that derivatives of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid exhibit promising activities against several disease-causing agents. For instance, certain modifications have shown efficacy against cancer cell lines by inhibiting key signaling pathways involved in tumor growth and progression. Similarly, other derivatives have demonstrated antimicrobial properties, making them candidates for developing new antibiotics to combat resistant bacterial strains.
The synthesis of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid involves multi-step organic reactions that highlight the compound's synthetic accessibility. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can conduct detailed studies without compromising on quality. The development of efficient synthetic routes has also facilitated the production of larger quantities of the compound, which is essential for both preclinical and clinical investigations.
The growing interest in natural product-inspired drug discovery has also influenced the exploration of 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid. By leveraging computational techniques to identify bioactive fragments within natural products, researchers have been able to design synthetic analogs with enhanced properties. This approach has led to the discovery of novel compounds with improved efficacy and reduced toxicity profiles.
The future prospects for 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid are vast and multifaceted. As our understanding of biological systems continues to evolve, new opportunities for therapeutic intervention will emerge. This compound remains at the forefront of pharmaceutical research due to its unique structural features and potential applications across multiple therapeutic areas.
In conclusion, 3-(naphthalen-1-yl)-1H-pyrazole-5-carboxylic acid (CAS No. 1029104-45-7) is a remarkable compound with significant implications in medicinal chemistry and drug development. Its versatile structure and promising biological activities make it a valuable asset in the quest for novel therapeutic agents. As research progresses, this compound is poised to play an increasingly important role in addressing some of the most pressing challenges in healthcare.
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